Real Thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Real thiol is a chemical compound that has been researched extensively for its potential use in various fields of science, including medicine and biotechnology. It is a sulfur-containing organic compound that has a unique molecular structure, which makes it a valuable tool for scientific research. In

Scientific Research Applications

Thiol-Click Chemistry in Synthesis and Materials Applications

Thiol-click chemistry is recognized for its potential in chemical synthesis and materials applications. Thiols can react with a wide range of chemical species under benign conditions, yielding high yields. This property extends their utility to applications in chemical, biological, physical, materials, and engineering fields. The critical review by Hoyle, Lowe, and Bowman (2010) provides insight into emerging applications and new mechanistic understandings of thiol-click chemistry in its various forms (Hoyle, Lowe, & Bowman, 2010).

Thiol Reactive Probes and Chemosensors

Thiols play critical roles in physiological and pathological processes, making the selective detection of thiols using reaction-based probes and sensors crucial in research and disease diagnosis. Peng et al. (2012) focus on the design of fluorescent and colorimetric probes and sensors for thiol detection. These methods are based on various reactions like nucleophilic addition and substitution, Michael addition, and metal-sulfur interactions (Peng et al., 2012).

Thiol-yne Click/Coupling Chemistry in Polymer and Materials Synthesis

The thiol-yne reaction, a subset of thiol-click chemistry, is gaining interest for its applications in polymer synthesis and modification. Lowe (2014) highlights its use in network/gel syntheses, polymer synthesis, and copolymer modification, as well as in the preparation of dendrimers and hyperbranched polymers and surface modification (Lowe, 2014).

Thiol-addition Reactions in Thiol Recognition

Developing probes for thiols has been a significant area of research due to their biological importance. Yin et al. (2013) review thiol-addition reactions and their applications in thiol recognition, focusing on color and emission changes and electrochemical recognition. The simplicity of thiol-addition reactions makes them ideal for thiol-sensing probes (Yin et al., 2013).

properties

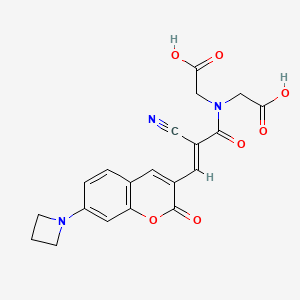

IUPAC Name |

2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O7/c21-9-14(19(28)23(10-17(24)25)11-18(26)27)7-13-6-12-2-3-15(22-4-1-5-22)8-16(12)30-20(13)29/h2-3,6-8H,1,4-5,10-11H2,(H,24,25)(H,26,27)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKDTNMOOIIYSL-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C=C(C#N)C(=O)N(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)/C=C(\C#N)/C(=O)N(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2929191.png)

![1-[(2,3-Dichlorophenyl)carbonyl]piperidine](/img/structure/B2929192.png)

![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)

![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2929202.png)

![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)